4-(4-Fluorophenoxy)-1-butanol
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Overview
Description
4-(4-Fluorophenoxy)-1-butanol is an organic compound characterized by the presence of a fluorophenoxy group attached to a butanol chain
Preparation Methods
The synthesis of 4-(4-Fluorophenoxy)-1-butanol typically involves the reaction of 4-fluorophenol with 1-bromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the carbon atom of 1-bromobutane, displacing the bromine atom and forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the deprotonation of the hydroxyl group .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
4-(4-Fluorophenoxy)-1-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form 4-(4-fluorophenoxy)butanoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 4-(4-fluorophenoxy)butane.
Scientific Research Applications
4-(4-Fluorophenoxy)-1-butanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between fluorinated compounds and biological molecules.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)-1-butanol involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenoxy group can enhance the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially leading to changes in their structure and function. This interaction can result in various biological effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in membrane permeability .
Comparison with Similar Compounds
4-(4-Fluorophenoxy)-1-butanol can be compared with other similar compounds, such as:
4-(4-Fluorophenoxy)benzaldehyde: This compound has a similar fluorophenoxy group but differs in its aldehyde functional group, leading to different reactivity and applications.
4-Fluorophenol: While it shares the fluorophenoxy group, the absence of the butanol chain results in different chemical properties and uses.
4-(4-Fluorophenoxy)butanoic acid: This compound is an oxidized form of this compound and has distinct applications in organic synthesis and materials science
The uniqueness of this compound lies in its combination of the fluorophenoxy group with a butanol chain, providing a balance of hydrophobic and hydrophilic properties that can be exploited in various scientific and industrial applications.
Properties
Molecular Formula |
C10H13FO2 |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
4-(4-fluorophenoxy)butan-1-ol |
InChI |
InChI=1S/C10H13FO2/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6,12H,1-2,7-8H2 |
InChI Key |
GPLYPYLIOAPBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCO)F |
Origin of Product |
United States |
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